Direct Comparison: MenA-IN-1 Exhibits 1.7-Fold Higher Enzymatic Potency than MenA-IN-2 Against Mtb MenA
In a direct head-to-head comparison reported within the same structure-activity relationship (SAR) study, MenA-IN-1 demonstrates superior enzymatic inhibition of Mtb MenA compared to its closest structural analog MenA-IN-2. MenA-IN-1 achieved an IC50 value of 13 µM against MenA, whereas MenA-IN-2 exhibited an IC50 of 22 µM under equivalent assay conditions [1]. This represents a 1.7-fold improvement in enzymatic potency for MenA-IN-1 relative to MenA-IN-2 within the same chemical series.
| Evidence Dimension | Enzymatic inhibition potency (IC50) against Mycobacterium tuberculosis MenA |
|---|---|
| Target Compound Data | IC50 = 13 µM |
| Comparator Or Baseline | MenA-IN-2: IC50 = 22 µM |
| Quantified Difference | 1.7-fold lower IC50 (superior potency) for MenA-IN-1; absolute difference = 9 µM |
| Conditions | In vitro MenA enzymatic assay; piperidine derivative scaffold evaluated within the same SAR study [1] |
Why This Matters
For procurement decisions, the 1.7-fold potency advantage means that MenA-IN-1 achieves equivalent target engagement at lower compound concentrations than MenA-IN-2, directly impacting assay design and compound usage efficiency in enzymatic screening workflows.
- [1] Berg K, Hegde P, Pujari V, Brinkmann M, Wilkins DZ, Parish T, Crick DC, Aldrich CC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Eur J Med Chem. 2023 Mar 5;249:115125. View Source
